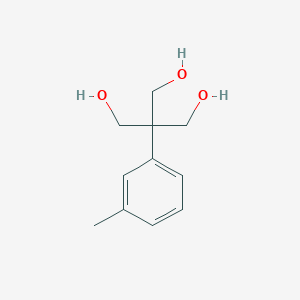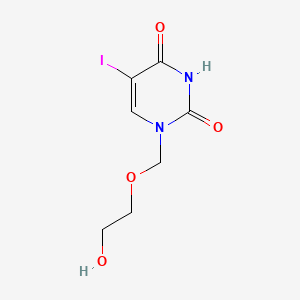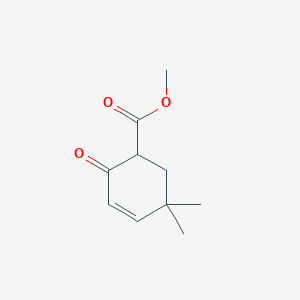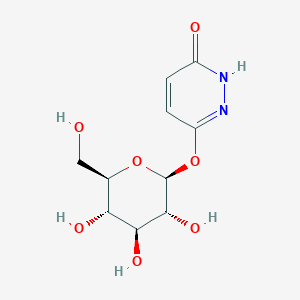![molecular formula C8H15NO B13091990 Octahydro-1H-pyrano[4,3-c]pyridine](/img/structure/B13091990.png)
Octahydro-1H-pyrano[4,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1H-pyrano[4,3-c]pyridine is a heterocyclic compound that features a fused ring system combining a pyran and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-pyrano[4,3-c]pyridine typically involves cyclization reactions. One common method is the sequential oxonium-olefin-alkyne cyclization, which allows for the stereoselective synthesis of the compound . This method involves the use of specific catalysts and reaction conditions to achieve the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar cyclization techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-1H-pyrano[4,3-c]pyridine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using phosphorus tribromide or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Octahydro-1H-pyrano[4,3-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of octahydro-1H-pyrano[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Octahydro-2H-pyrano[3,2-c]pyridine: Another fused ring system with similar structural features.
Octahydrocyclopenta[c]pyridine: A related compound with a different ring fusion pattern.
Uniqueness
Octahydro-1H-pyrano[4,3-c]pyridine is unique due to its specific ring fusion and the resulting electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
3,4,4a,5,6,7,8,8a-octahydro-1H-pyrano[4,3-c]pyridine |
InChI |
InChI=1S/C8H15NO/c1-3-9-5-7-2-4-10-6-8(1)7/h7-9H,1-6H2 |
Clave InChI |
YMFOQHUERAAMRM-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2C1COCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(3R)-1-[2-amino-6-(cyclopropylmethylamino)pyrimidin-4-yl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B13091929.png)


![2-(4-(2-Hydroxypropan-2-YL)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13091949.png)

![3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-Dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-thioxo-5,6-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13091971.png)
![3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine](/img/structure/B13091972.png)



![6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13092006.png)
![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)
